![molecular formula C11H19NO B14473501 Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime CAS No. 72727-66-3](/img/structure/B14473501.png)
Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[221]heptane-2-propanal, alpha-methyl-, oxime is a chemical compound with a unique bicyclic structure This compound is part of the norbornane family, which is known for its rigid and stable structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core.
Introduction of the propanal group: This step involves the addition of a propanal group to the bicyclic structure, which can be done through various organic reactions such as aldol condensation.
Formation of the oxime: The final step involves the conversion of the aldehyde group to an oxime. This is typically done by reacting the aldehyde with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments would be crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis due to its stable bicyclic structure and reactive oxime group.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The bicyclic structure provides rigidity, which can affect the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Norbornane: A simpler bicyclic compound without the oxime group.
Bicyclo[2.2.1]heptane-2-methanol: Similar bicyclic structure but with a hydroxyl group instead of an oxime.
Bicyclo[2.2.1]heptane, 2-methyl-: Another derivative of norbornane with a methyl group.
Uniqueness
Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime is unique due to the presence of the oxime group, which adds to its reactivity and potential applications. The combination of the rigid bicyclic structure and the reactive oxime group makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
72727-66-3 |
|---|---|
Fórmula molecular |
C11H19NO |
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
N-[3-(2-bicyclo[2.2.1]heptanyl)-2-methylpropylidene]hydroxylamine |
InChI |
InChI=1S/C11H19NO/c1-8(7-12-13)4-11-6-9-2-3-10(11)5-9/h7-11,13H,2-6H2,1H3 |
Clave InChI |
BBXNPVHGHWFDRI-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CC2CCC1C2)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



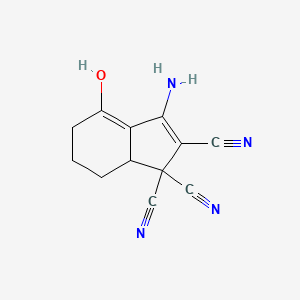
![2-[(E)-(2-Chlorophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14473454.png)


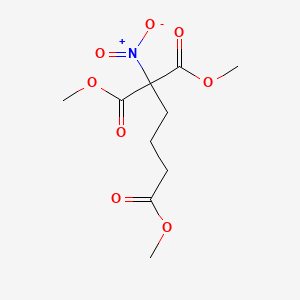



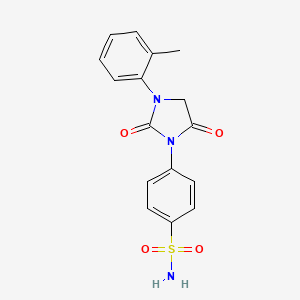
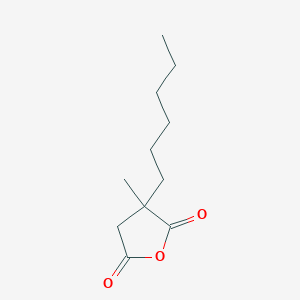
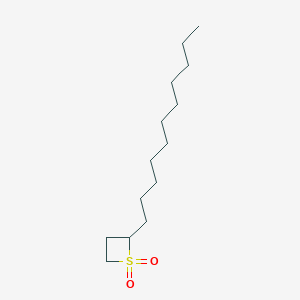
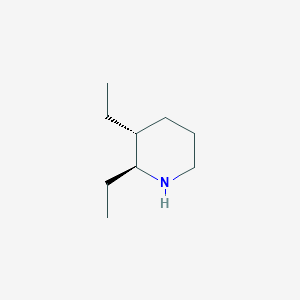
![2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol](/img/structure/B14473504.png)
